molecular formula C11H19F3N2O3S B1586063 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate CAS No. 460345-16-8

1-Hexyl-3-methylimidazolium trifluoromethanesulfonate

Cat. No. B1586063
CAS RN: 460345-16-8
M. Wt: 316.34 g/mol
InChI Key: RABFGPMWVQNDHI-UHFFFAOYSA-M
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Description

1-Hexyl-3-methylimidazolium trifluoromethanesulfonate (HMITFS) is an organic ionic liquid (IL) composed of a cationic hexyl-3-methylimidazolium and an anionic trifluoromethanesulfonate. It is a colorless, odorless, and thermally stable liquid that has been widely used in various fields, such as electrochemistry, catalysis, and materials science. Its unique physical and chemical properties make it an attractive choice for various applications.

Mechanism of Action

Target of Action

The primary target of 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate is mild steel, where it acts as a corrosion inhibitor . This compound interacts with the surface of the mild steel, forming a protective layer that prevents corrosive substances from causing damage .

Mode of Action

1-Hexyl-3-methylimidazolium trifluoromethanesulfonate interacts with its target, mild steel, by adsorbing onto the steel surface . This adsorption process results in the formation of a protective layer that inhibits corrosion. The compound’s high inhibition efficiency is attributed to the presence of more than one heteroatoms with high electronegativity (S, O) in its anions, which enhances its adsorption on the surface of the mild steel .

Biochemical Pathways

The action of 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate affects the pathway of corrosion in mild steel. By forming a protective layer on the steel surface, the compound disrupts the normal process of corrosion, preventing the interaction between the steel and corrosive substances . This results in the preservation of the steel’s structural integrity.

Pharmacokinetics

The compound’s ability to adsorb onto the surface of mild steel and form a protective layer can be seen as analogous to absorption and distribution .

Result of Action

The molecular and cellular effects of 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate’s action are observed in the prevention of corrosion in mild steel. The compound forms a protective layer on the steel surface, preventing corrosive substances from interacting with the steel . This results in the preservation of the steel’s structural integrity and extends its lifespan.

Action Environment

The action, efficacy, and stability of 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate can be influenced by environmental factors. For instance, the compound is used as a corrosion inhibitor in environments where mild steel is exposed to corrosive substances . The compound’s efficacy can be affected by the concentration of corrosive substances, temperature, and other factors in its environment . It is also worth noting that the compound should be stored in a dry, cool, and well-ventilated place, away from fire sources and oxidizers .

properties

IUPAC Name

1-hexyl-3-methylimidazol-3-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N2.CHF3O3S/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3,4)8(5,6)7/h8-10H,3-7H2,1-2H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABFGPMWVQNDHI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047871
Record name 1-Methyl-3-hexylimidazolium trifluoromethylsulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexyl-3-methylimidazolium trifluoromethanesulfonate

CAS RN

460345-16-8
Record name 1-Methyl-3-hexylimidazolium trifluoromethylsulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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